molecular formula C13H8F3NO2 B11766522 Phenyl (3,4,5-trifluorophenyl)carbamate

Phenyl (3,4,5-trifluorophenyl)carbamate

Cat. No.: B11766522
M. Wt: 267.20 g/mol
InChI Key: FWDUJPRORGKBSK-UHFFFAOYSA-N
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Description

Phenyl (3,4,5-trifluorophenyl)carbamate is a chemical compound with the molecular formula C13H8F3NO2. It is characterized by the presence of a phenyl group and a trifluorophenyl group connected through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (3,4,5-trifluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3,4,5-trifluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The general reaction scheme is as follows:

Phenyl isocyanate+3,4,5-trifluoroanilinePhenyl (3,4,5-trifluorophenyl)carbamate\text{Phenyl isocyanate} + \text{3,4,5-trifluoroaniline} \rightarrow \text{this compound} Phenyl isocyanate+3,4,5-trifluoroaniline→Phenyl (3,4,5-trifluorophenyl)carbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl (3,4,5-trifluorophenyl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines .

Scientific Research Applications

Phenyl (3,4,5-trifluorophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl (3,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl (3,4,5-trifluorophenyl)carbamate can be compared with other carbamate compounds such as:

  • Phenyl (2,4,6-trifluorophenyl)carbamate
  • Phenyl (3,4-difluorophenyl)carbamate
  • Phenyl (3,5-difluorophenyl)carbamate

These compounds share similar structural features but differ in the position and number of fluorine atoms on the aromatic ring.

Biological Activity

Phenyl (3,4,5-trifluorophenyl)carbamate is a fluorinated compound that has garnered interest in various fields due to its unique chemical structure and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4F3NO2\text{C}_7\text{H}_4\text{F}_3\text{N}O_2 and a CAS number of 1481373-28-7. The presence of three fluorine atoms on the aromatic ring significantly enhances its chemical properties, making it a subject of study in medicinal chemistry and agrochemicals .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that compounds with increased fluorine substitution on the phenyl ring demonstrate enhanced resistance against fungal attacks. For instance, studies have shown that methyl 2,4,6-trifluorophenyl carbamate effectively reduces weight loss in wood samples infested with Gloeophyllum trabeum, highlighting its potential as a wood preservative .

Table 1: Effect of Fluorinated Carbamates on Fungal Resistance

CompoundRetention (%)Weight Loss (%)
Methyl 2,4,6-trifluorophenyl carbamate2.00.9
Methyl pentafluorophenyl carbamate2.30.9
Control-66.4

2. Neuroprotective Activity

Compounds similar to this compound have shown neuroprotective effects at low concentrations. For example, derivatives with trifluorophenyl substitutions have been reported to exhibit significant neuroprotective activity through antioxidative mechanisms . This suggests potential applications in treating neurodegenerative diseases.

3. Inhibition of Enzymatic Activity

Recent studies have investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive function. In vitro tests revealed that certain derivatives displayed promising IC50 values for AChE inhibition, indicating their potential as therapeutic agents for Alzheimer's disease .

Table 2: Inhibitory Concentrations of Selected Compounds

CompoundIC50 (µM)
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate36.05
This compoundTBD

Study on Wood Preservation

A comprehensive study evaluated the efficacy of methyl fluorophenyl carbamates in preventing fungal decay in treated wood samples. The results indicated that increased fluorination correlated with reduced weight loss due to fungal attack . This study supports the use of this compound as an effective wood preservative.

Neuroprotective Effects

In another investigation focusing on neuroprotective activities, compounds with trifluoro substitutions demonstrated significant protective effects against oxidative stress-induced neuronal damage at concentrations as low as 30 µM . These findings suggest that this compound could be explored further for its neuroprotective properties.

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

phenyl N-(3,4,5-trifluorophenyl)carbamate

InChI

InChI=1S/C13H8F3NO2/c14-10-6-8(7-11(15)12(10)16)17-13(18)19-9-4-2-1-3-5-9/h1-7H,(H,17,18)

InChI Key

FWDUJPRORGKBSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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